molecular formula C16H8F3N3OS2 B2934737 N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide CAS No. 1421532-49-1

N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B2934737
CAS No.: 1421532-49-1
M. Wt: 379.38
InChI Key: CAGNCHHXKUSYSC-UHFFFAOYSA-N
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Description

N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a benzothiazole-derived compound characterized by two benzothiazole rings linked via a carboxamide group. The trifluoromethyl (-CF₃) substituent at the 4-position of one benzothiazole ring enhances its metabolic stability and lipophilicity, which are critical for bioavailability and target binding . Synthesis typically involves coupling reactions between benzothiazole-2-carboxylic acid derivatives and substituted 2-aminobenzothiazoles under basic conditions (e.g., K₂CO₃ in DMF) .

Properties

IUPAC Name

N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F3N3OS2/c17-16(18,19)8-4-3-7-11-12(8)21-15(25-11)22-13(23)14-20-9-5-1-2-6-10(9)24-14/h1-7H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGNCHHXKUSYSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NC4=C(C=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as the control of reaction parameters such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The benzothiazole rings undergo EAS at electron-rich positions. The trifluoromethyl group acts as a meta-directing deactivating group, influencing regioselectivity:

Key Reactions:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at position 5 or 7 of the non-CF₃-substituted benzothiazole ring .

  • Halogenation : Bromine in acetic acid selectively substitutes at position 6 (non-CF₃ ring) due to steric and electronic effects .

Table 2: EAS Reactivity Comparison

PositionReactivity (Relative Rate)Directing Effect
5HighActivating
6ModerateDeactivating
7LowActivating

Nucleophilic Substitution Reactions

The carboxamide group participates in hydrolysis and aminolysis:

Hydrolysis :

  • Acidic (6M HCl, reflux): Forms 1,3-benzothiazole-2-carboxylic acid and 2-amino-4-(trifluoromethyl)benzothiazole .

  • Basic (NaOH, 80°C): Yields sodium carboxylate and amine derivatives.

Aminolysis :
Reaction with primary amines (e.g., methylamine) replaces the amide group with substituted amines, yielding N-methyl-N’-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]urea under mild conditions .

Reduction of the Amide Group

Catalytic hydrogenation (H₂, Pd/C) reduces the amide to a secondary amine, though competing benzothiazole ring hydrogenation occurs above 100°C .

Trifluoromethyl Group Reactivity

The CF₃ group is resistant to nucleophilic displacement but undergoes radical-mediated defluorination under UV light (λ = 254 nm) in the presence of TiO₂, forming N-[4-carboxy-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the benzothiazole rings:

Table 3: Cross-Coupling Reactions

Reaction TypeConditionsProductYield (%)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEBiaryl derivatives at position 655
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-arylated analogs48

The electron-withdrawing CF₃ group slightly reduces coupling efficiency compared to non-fluorinated analogs .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 220°C via cleavage of the amide bond, confirmed by TGA-DSC.

  • Photodegradation : UV exposure (λ > 300 nm) in methanol leads to C–S bond scission in the benzothiazole ring, forming 2-mercapto-4-(trifluoromethyl)benzamide .

Scientific Research Applications

N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and benzothiazole rings play a crucial role in its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, altering signal transduction pathways, or interacting with cellular receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide with structurally related benzothiazole derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity References
This compound C₁₅H₈F₃N₃OS₂ 379.36 g/mol Dual benzothiazole cores, -CF₃ at 4-position Not explicitly reported (inferred anticancer/diuretic potential)
N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide C₁₉H₁₃N₂OS 333.39 g/mol Biphenyl-carboxamide, single benzothiazole Diuretic activity (most potent in series)
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) C₁₄H₁₆N₄OS 304.37 g/mol Piperazine-acetamide side chain Anticancer activity (screened against cell lines)
4-oxo-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-4H-chromene-2-carboxamide C₁₈H₁₁F₃N₂O₃S 392.35 g/mol Chromene-carboxamide, -CF₃ at 4-position Not reported (structural focus)
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide C₁₇H₁₃F₃N₂O₂S 366.36 g/mol Ethoxy group at 6-position, -CF₃ on benzamide Not reported (commercial availability noted)

Key Findings

Substituent Effects on Activity :

  • The trifluoromethyl (-CF₃) group, as seen in the target compound and 4-oxo-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-4H-chromene-2-carboxamide , enhances metabolic resistance and hydrophobic interactions, which may improve pharmacokinetics .
  • Biphenyl analogs (e.g., N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide ) demonstrate significant diuretic activity, suggesting that extending aromatic systems can modulate biological function .

Synthetic Flexibility :

  • Derivatives with piperazine-acetamide side chains (e.g., BZ-IV) are synthesized via nucleophilic substitution, highlighting the adaptability of benzothiazole scaffolds for diverse functionalization .

Biological Activity

N-[4-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C14H8F3N3OS
  • Molecular Weight : 341.29 g/mol
  • LogP : 2.85 (indicating moderate lipophilicity)

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research has indicated that benzothiazole derivatives, including this compound, often exhibit:

  • Inhibition of Enzymatic Activity : Targeting enzymes involved in various biological pathways.
  • Antimicrobial Properties : Demonstrating efficacy against a range of microorganisms.
  • Anticancer Activity : Inducing apoptosis in cancer cells through various mechanisms.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. For instance:

  • A study demonstrated that similar benzothiazole compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis via the mitochondrial pathway .
CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast)5.0Apoptosis
Compound BA549 (Lung)4.5Apoptosis

Antimicrobial Activity

Research has also shown that this compound possesses antimicrobial properties:

  • A recent study reported that this compound exhibited significant antifungal activity against Cercospora arachidicola, with an EC50 value below 10 µg/mL .
MicroorganismEC50 (µg/mL)Comparison
Cercospora arachidicola<10Superior to thifluzamide
Rhizoctonia solani2.0Comparable to commercial fungicides

Study on Antifungal Activity

In a study aimed at developing novel fungicides, researchers synthesized a series of benzothiazole derivatives. Among these, this compound showed remarkable antifungal activity. The compound was tested against several fungal strains and demonstrated high efficacy with low toxicity profiles .

Study on Anticancer Properties

Another critical investigation assessed the anticancer effects of this compound on human cancer cell lines. The results indicated that treatment with the compound led to significant cell death in MCF-7 and A549 cells, suggesting its potential as a lead compound for further development in cancer therapy .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-benzothiazole-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling a benzothiazole-2-carboxylic acid derivative with a substituted benzothiazole amine. Key steps include:

  • Amide Bond Formation : Use coupling agents like EDCl/HOBt or DCC in anhydrous solvents (e.g., DMF, THF) under nitrogen to minimize hydrolysis .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while reflux conditions (e.g., ethanol at 80°C for 18 hours) improve yields in cyclization steps .
  • Catalyst Optimization : Transition-metal catalysts (e.g., Pd for cross-coupling) may be required for introducing trifluoromethyl groups .
  • Yield Improvement : Monitor reaction progress via TLC and purify intermediates via column chromatography or recrystallization (e.g., methanol/water mixtures) .

Basic: Which analytical techniques are critical for verifying the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns. For example, the trifluoromethyl group (CF3\text{CF}_3) appears as a singlet at ~110–120 ppm in 19F^{19}F-NMR .
  • Infrared Spectroscopy (IR) : Identify key functional groups (amide C=O stretch at ~1650–1700 cm1^{-1}, benzothiazole C=N at ~1600 cm1^{-1}) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase columns (C18) with acetonitrile/water gradients .
  • Elemental Analysis : Validate empirical formulas by comparing experimental and theoretical C/H/N/S percentages .

Advanced: How does this compound inhibit enzymes like BRAF, and what structural insights support its mechanism?

Methodological Answer:

  • Mechanism : The compound induces inhibited BRAF dimers by binding to the ATP pocket, as shown in X-ray crystallography (PDB: 1SU). The trifluoromethyl group enhances hydrophobic interactions, while the benzothiazole scaffold stabilizes dimeric conformations .
  • Structural Validation : Use SHELXL for refining crystallographic data (resolution <1.8 Å) to map hydrogen bonds (e.g., N–H···N interactions) and π-stacking .
  • Mutagenesis Studies : Compare inhibition kinetics (IC50_{50}) against wild-type and mutant BRAF to confirm binding specificity .

Advanced: What challenges arise in crystallographic analysis of this compound, and how can they be addressed?

Methodological Answer:

  • Crystal Growth : Use slow evaporation in mixed solvents (e.g., methanol/dichloromethane) to obtain single crystals. Twinning issues may require seeding or temperature gradients .
  • Data Collection : Optimize synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data. Address absorption effects (common with heavy atoms like sulfur) via multi-scan corrections .
  • Validation Tools : Employ PLATON or CCDC software to check for voids, hydrogen-bonding patterns, and Rint_{\text{int}} values. SHELXL’s TWIN command resolves twinning .

Advanced: How can biological activity against Mycobacterium tuberculosis be evaluated experimentally?

Methodological Answer:

  • In Vitro Assays : Use the Microplate Alamar Blue Assay (MABA) to determine minimum inhibitory concentrations (MIC) against M. tuberculosis H37Rv. Include rifampicin as a positive control .
  • Cytotoxicity Testing : Assess selectivity via mammalian cell lines (e.g., Vero cells) using MTT assays. A selectivity index (SI) >10 indicates therapeutic potential .
  • SAR Analysis : Modify substituents (e.g., chloro, fluoro) on the benzothiazole ring to correlate structural features with activity .

Advanced: How are structure-activity relationship (SAR) studies designed for derivatives of this compound?

Methodological Answer:

  • Scaffold Modification : Introduce electron-withdrawing groups (e.g., -CF3_3, -NO2_2) at the 4-position to enhance metabolic stability. Compare activities of derivatives like 3c (2-[2-fluoro-3-(trifluoromethyl)phenyl]-1,3-benzothiazole) .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with Arg509 in BRAF) .
  • In Silico Screening : Apply QSAR models to predict logP and bioavailability for novel analogs .

Advanced: What role do hydrogen-bonding networks play in stabilizing the crystal structure of this compound?

Methodological Answer:

  • Graph Set Analysis : Identify motifs like R22(8)R_2^2(8) (e.g., N–H···N dimers) using Etter’s rules. These dimers often form centrosymmetric arrangements .
  • Packing Forces : Non-classical interactions (C–H···O/F) contribute to layered stacking. For example, C4–H4···F2 bonds stabilize parallel molecular alignments .
  • Thermal Motion Analysis : Refine anisotropic displacement parameters (ADPs) in SHELXL to distinguish static disorder from dynamic motion .

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